molecular formula C12H14Cl2N2O2 B2852875 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride CAS No. 2253638-81-0

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride

Cat. No.: B2852875
CAS No.: 2253638-81-0
M. Wt: 289.16
InChI Key: MVPDMDQKBTYUDG-UHFFFAOYSA-N
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Description

“2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride” is a compound with the CAS Number: 2253638-81-0 . It has a molecular weight of 289.16 and is available in powder form . The IUPAC name for this compound is 2-amino-3-(quinolin-3-yl)propanoic acid dihydrochloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H12N2O2 . The InChI code for this compound is 1S/C12H12N2O2.2ClH/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8;;/h1-5,7,10H,6,13H2,(H,15,16);2*1H .


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at room temperature .

Mechanism of Action

The exact mechanism of action of 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and free radicals, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride in lab experiments is its high purity and relatively simple synthesis method. This compound is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride. One of the directions is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to investigate the mechanism of action of this compound in more detail, which may provide insights into its therapeutic potential. Additionally, future research can focus on improving the solubility and bioavailability of this compound, which may enhance its efficacy in vivo.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its simple synthesis method, stability, and various biochemical and physiological effects make it a suitable candidate for further investigation. Future research can focus on exploring its potential therapeutic applications, mechanism of action, and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride involves the reaction of 2-amino-3-quinolinecarboxylic acid with propanoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of this compound. The synthesis method of this compound is relatively simple and yields a high purity product.

Scientific Research Applications

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer and viral infections.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-amino-3-quinolin-3-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8;;/h1-5,7,10H,6,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPDMDQKBTYUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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